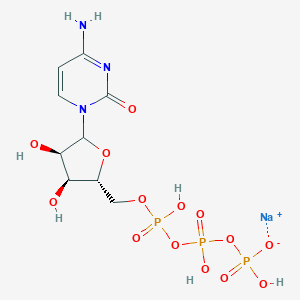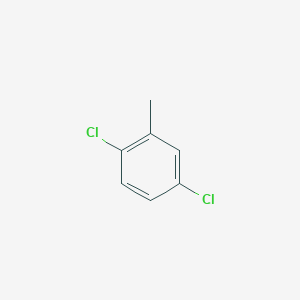
2,5-二氯甲苯
描述
2,5-Dichlorotoluene (2,5-DCT) is a chlorinated derivative of toluene, a compound where two chlorine atoms are substituted at the 2nd and 5th positions on the benzene ring of toluene. This compound is of interest due to its potential as an intermediate in the synthesis of other chemicals and for its involvement in various chemical reactions, particularly isomerization and redistribution reactions catalyzed by Lewis acids like AlCl3 .
Synthesis Analysis
The synthesis of chlorinated toluenes can be complex, as direct chlorination of toluene often does not result in chlorine atoms being introduced at the desired positions. For instance, the synthesis of 2,3,5,6-tetrachlorotoluene, a related compound, involves a multi-step process starting from p-toluene sulfonyl chloride, followed by chlorination and hydrolysis. This process is challenging due to the increased viscosity of the reaction mixture and the potential for side reactions leading to over-chlorinated by-products such as pentachlorotoluene and hexachlorobenzene .
Molecular Structure Analysis
The molecular structure of 2,5-DCT consists of a benzene ring with two chlorine atoms and one methyl group attached. The positions of the chlorine atoms are significant as they influence the reactivity and the types of reactions the molecule can undergo. The structure of 2,5-DCT is crucial for understanding its chemical behavior and the potential for isomerization to other dichlorotoluene isomers .
Chemical Reactions Analysis
2,5-DCT is involved in isomerization and redistribution reactions, particularly when catalyzed by AlCl3. These reactions result in a variety of dichlorotoluene isomers and other chlorinated aromatic compounds such as chlorobenzene, dichlorobenzene, and dichloroxylene. The isomerization reactions are endothermic, and the yields of the isomers are slightly affected by the reaction temperature. The study of these reactions is important for optimizing the production of valuable chlorinated aromatics .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-DCT, such as boiling point, melting point, solubility, and reactivity, are influenced by the presence of chlorine atoms on the aromatic ring. These properties are essential for the practical handling of the compound and for predicting its behavior in various chemical processes. The thermodynamics of the isomerization reactions, as mentioned, are endothermic, indicating that these reactions require the input of heat to proceed .
科学研究应用
Application 1: Isomerization of 2,5-Dichlorotoluene to 2,4-Dichlorotoluene
- Summary of the Application : This research investigates the influence of catalyst HZSM-5 on the isomerization of 2,5-dichlorotoluene (2,5-DCT) to produce 2,4-dichlorotoluene (2,4-DCT). The isomerization of 2,5-DCT to 2,4-DCT has significant practical application potential and provides a valuable reference and guidelines for industrial research in this field .
- Methods of Application or Experimental Procedures : The researchers observed that hydrothermal treatment leads to a decrease in total acidity and Brønsted/Lewis ratio of HZSM-5 while generating new secondary pores. These characteristics result in excellent selectivity for post-hydrothermal modified HZSM-5 in the isomerization reaction from 2,5-DCT to 2,4-DCT .
Application 2: Isomerization and Redistribution of 2,5-Dichlorotoluene Catalyzed by AlCl3
- Summary of the Application : This research investigates the isomerization and redistribution reactions of 2,5-dichlorotoluene (2,5-DCT) over Lewis acidic AlCl3 catalyst at reaction temperatures ranging from 392.15 K to 452.15 K .
- Methods of Application or Experimental Procedures : The researchers found that 2,6- (3,5-, 2,4-, 3,4-, and 2,3-) Dichlorotoluenes (DCT) with the yields of ca. 5.6%, 9.6%, 16.2%, 3.3%, and 2.3% were formed via the isomerization reactions at equilibrium .
- Results or Outcomes : Chlorobenzene (CB), dichlorobenzene (DCB), and dichloroxylene (DCX) with the yields of ca. 0.5%, 19.2%, and 20.4% were formed via the redistribution reactions. Valuable chlorinated aromatics, DCT, DCB, and CB, with a high total yield of ca. 57% were formed via the catalytic isomerization and redistribution of 2,5-DCT .
Application 3: Oxidant and Solvent in Anaerobic Catalytic Oxidation
- Summary of the Application : 2,4-Dichlorotoluene, which can be produced from 2,5-Dichlorotoluene, is used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols by using an in situ (N -heterocyclic carbene)-Ni (0) system .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 4: Catalytic Conversion of 2,5-Dichlorotoluene
- Summary of the Application : This research investigates the catalytic conversion of 2,5-dichlorotoluene (2,5-DCT) over Hβ zeolite, Ag/Hβ, and Cu/Hβ catalysts in a N2 or H2 atmosphere .
- Methods of Application or Experimental Procedures : When Hβ zeolite was used as the catalyst at 310−350 °C in a N2 atmosphere, DCB, 2,6-DCT, 2,4-DCT, and DCX with the selectivities of ca. 28, 15, 17, and 22% were formed as the main products . When the Ag/Hβ catalysts with high Brønsted acid amount catalyzed the conversion of 2,5-DCT, 2,4-DCT with the selectivities of 71.9–83.9% was formed at 310 and 330 °C .
- Results or Outcomes : The catalytic activities over the Cu/Hβ catalysts were similar to that over the Hβ catalyst. In a H2 atmosphere, the Ag2/Hβ and Cu10/Hβ catalysts favored the 2,5-DCT hydrogenation to DCB with the selectivities of around 40 and 58%, respectively .
Application 5: Growth Supplement in Culture Media
- Summary of the Application : 2,4-Dichlorotoluene, which can be produced from 2,5-Dichlorotoluene, is used as a growth supplement in the culture media of Ralstonia sp. strain PS12 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
安全和危害
未来方向
Research is ongoing to improve the synthesis of 2,5-DCT. For instance, the influence of catalyst HZSM-5 on the isomerization of 2,5-DCT to produce 2,4-DCT has been investigated . This research fills the gap in the low value-added product 2,5-DCT isomer conversion, indicating its significant practical application potential .
属性
IUPAC Name |
1,4-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAKZJUYBOYVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066484 | |
| Record name | 2,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorotoluene | |
CAS RN |
19398-61-9 | |
| Record name | 2,5-Dichlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DICHLOROTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



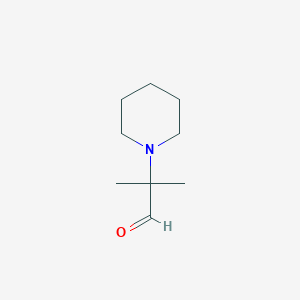
![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)

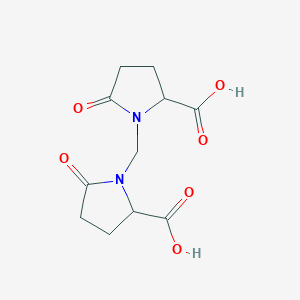


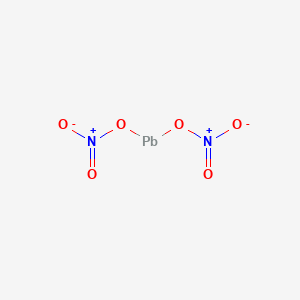
![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)
